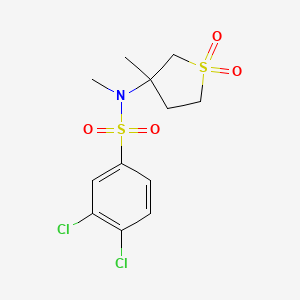

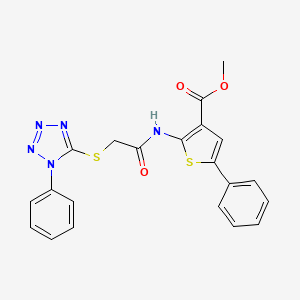

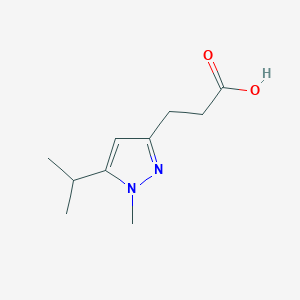

![molecular formula C20H18FN3O3S B3016327 4-ethoxy-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 958962-26-0](/img/structure/B3016327.png)

4-ethoxy-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-ethoxy-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide" is a benzamide derivative, which is a class of compounds known for their biological activity and potential in medicinal chemistry. Benzamide derivatives are often explored for their pharmacological properties, including anti-inflammatory and antiviral activities. The compound appears to be related to the family of benzamide-based heterocycles, which have been synthesized and evaluated for various biological activities in recent studies.

Synthesis Analysis

The synthesis of benzamide-based heterocycles typically involves the reaction of benzoyl isothiocyanate with different nucleophiles, followed by alkylation and further functionalization. For example, a new route to synthesize benzamide-based 5-aminopyrazoles and their fused heterocycles has been described, involving the reaction of benzoyl isothiocyanate with malononitrile in KOH–EtOH, followed by alkylation with alkyl halides and reaction with hydrazine . Although the specific synthesis of "this compound" is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety and additional heterocyclic components. The structural characterization of these compounds is typically performed using techniques such as mass spectroscopy, 1H NMR spectroscopy, IR spectroscopy, and X-ray analysis . These methods help in confirming the identity of the synthesized compounds and in understanding their molecular conformations, which are crucial for their biological activity.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, depending on their substituents and the presence of reactive functional groups. The reactivity of these compounds can lead to the formation of different products, as seen in the synthesis of thiazole-based fluorophores, where thioamides were used as building blocks . The specific chemical reactions that "this compound" may undergo are not detailed in the provided papers, but it can be inferred that its reactivity would be influenced by the ethoxy and fluorophenyl substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, fluorescence, and solvatochromism, are influenced by their molecular structure. For instance, some synthesized compounds display fluorescence in the range of 412–672 nm with quantum yields of 0.1–0.88, and solvatochromism suggests that emission originates from intramolecular charge transfer (ICT) excited states . The presence of a fluorophenyl group in the compound of interest may also contribute to its physical and chemical properties, potentially affecting its biological activity.

科学的研究の応用

Synthesis of Benzamide-Based Compounds with Antiviral Activities

A study by Hebishy et al. (2020) describes a new synthetic route to produce novel benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against the influenza A virus, subtype H5N1. The synthesized compounds were found to possess viral reduction rates between 85–65%, showcasing the potential of benzamide derivatives in combating avian influenza viruses Hebishy, Salama, & Elgemeie, 2020.

Development of Fluorescent Dyes for Biological Imaging

Witalewska et al. (2019) utilized ethoxycarbonylpyrene and perylene thioamides as building blocks to synthesize fluorescent dyes with applications in biological imaging. These compounds displayed dual fluorescence, with some emitting white light, indicative of their potential utility in fluorescence microscopy and cellular imaging Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019.

Exploration of Heterocyclic Compounds for Material Science

Shi et al. (1996) explored the use of 2-fluoroacrylic building blocks for synthesizing fluorine-bearing pyrazolones, pyrimidines, and other heterocyclic compounds. This research has implications for the development of materials with unique properties, such as enhanced stability or fluorescence Shi, Wang, & Schlosser, 1996.

Investigation into Thiazole Derivatives for Industrial Applications

Amer et al. (2011) synthesized thiazole derivatives and evaluated them as antioxidant additives for lubricating oils. This study highlights the potential industrial applications of benzamide and related compounds in enhancing the performance and longevity of mechanical systems Amer, Hassan, Moawad, & Shaker, 2011.

特性

IUPAC Name |

4-ethoxy-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O3S/c1-2-27-16-9-3-13(4-10-16)20(25)22-19-17-11-28(26)12-18(17)23-24(19)15-7-5-14(21)6-8-15/h3-10H,2,11-12H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVPJOUDIVFIFBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

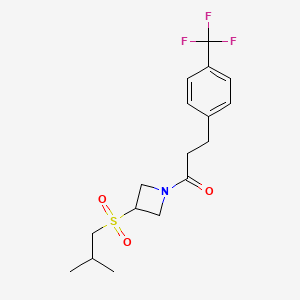

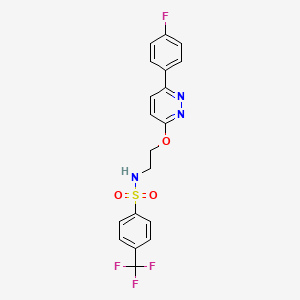

![N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3016246.png)

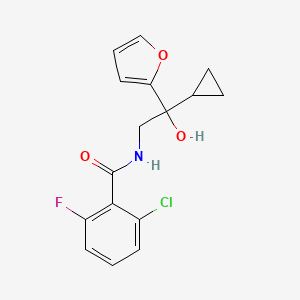

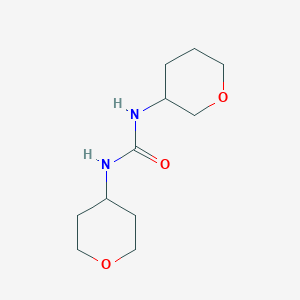

![5-({2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B3016250.png)

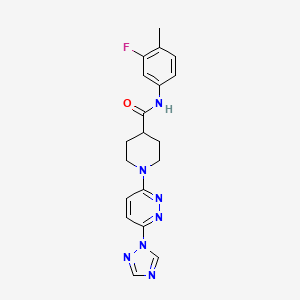

![1-[4-(benzyloxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3016257.png)